Diethyl 2-((4-bromophenylamino)methylene)malonate
Overview
Description
Synthesis Analysis
The synthesis of related derivatives, such as diethyl 2-((4-nitroanilino)methylene)malonate, can be performed through a nucleophilic vinyl substitution (SNV) reaction. Valle et al. (2018) demonstrated a rapid and convenient method for synthesizing this derivative at room temperature, suggesting a pathway that might be adaptable for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This method involves reacting equimolar amounts of 4-nitroaniline and diethylethoxymethylene malonate in alcoholic KOH, indicating potential routes for synthesizing the compound of interest under mild conditions (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Molecular Structure Analysis
Analysis of similar compounds, like diethyl 2-(4-methylbenzylidene)malonate, through X-ray diffraction has provided insights into their crystal and molecular structures. For instance, Achutha et al. (2016) characterized the structure of diethyl 2-(4-methylbenzylidene)malonate, revealing its crystallization in the monoclinic system and highlighting the potential structural characteristics of Diethyl 2-((4-bromophenylamino)methylene)malonate (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).
Scientific Research Applications
Synthesis of Quinoline Derivatives
A study by H. Valle et al. (2018) discusses the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate as a precursor in the multistage synthesis of several quinoline derivatives. These derivatives possess a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The study emphasizes a rapid, room-temperature, liquid-phase synthesis method, providing an efficient alternative for producing these compounds on an industrial scale (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Polymerization Initiator
In the field of polymer chemistry, N. Bıçak and C. Özeroğlu (2001) discovered that methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple serves as an initiator for the polymerization of methyl methacrylate at room temperature. This process achieves high polymerization yield (>90%) under moderate concentration ratios in a short reaction period, demonstrating the compound’s role in initiating polymerization efficiently (Bıçak & Özeroğlu, 2001).
Ring-Opening Polymerization Catalyst
Chang et al. (2019) synthesized a series of aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands and investigated their application in the ring-opening polymerization of ε-caprolactone. These complexes showed higher catalytic activity compared to those with ketiminate ligands, indicating the potential of these compounds in catalyzing polymerization processes with enhanced efficiency and controllability (Chang et al., 2019).
Supramolecular Architecture
A study by A. Ilangovan et al. (2013) on diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates revealed how regioisomerism affects hydrogen bonding and, consequently, the supramolecular architecture of these compounds. The research shows the significance of the compound in understanding and designing molecular structures with desired chemical properties (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
properties
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((4-bromophenylamino)methylene)malonate | |
CAS RN |
5185-36-4 | |
Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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